

Atiprimod's Mechanism of Action & Preclinical Targets

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Compound Focus: Atiprimod

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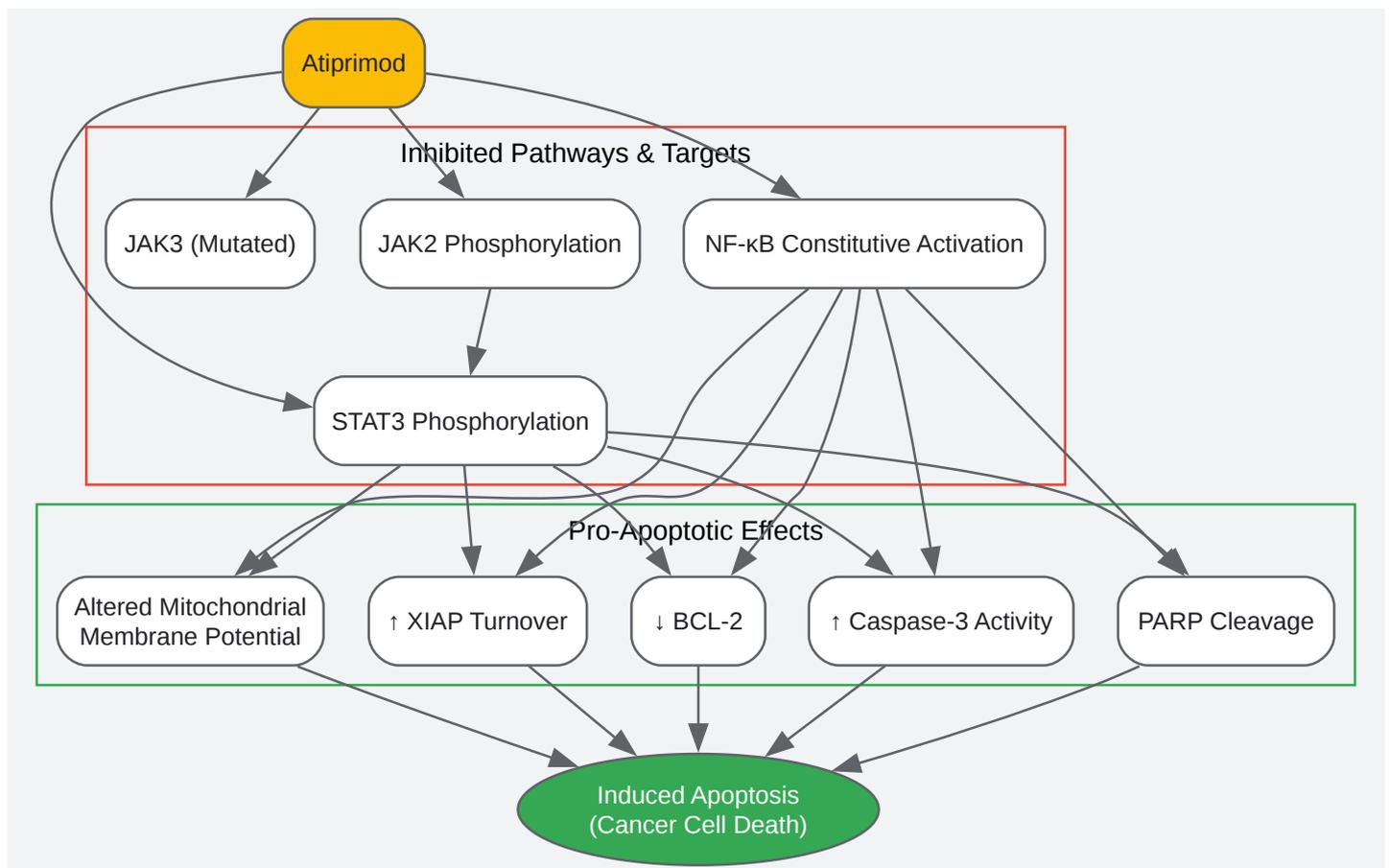
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Evidence suggests **Atiprimod** inhibits multiple signaling pathways crucial for cancer cell survival and proliferation.

Key Pathway/Component	Observed Effect of Atiprimod	Experimental Context (Cell Lines/Models)
JAK2/STAT3 Signaling	Inhibits phosphorylation of JAK2 and STAT3; reduces downstream signaling [1] [2].	Murine FDCP-EpoR cells; human SET-2 cells (acute megakaryoblastic leukemia); human multiple myeloma cells [1] [2].
JAK3 Signaling	Inhibits proliferation of cells with mutated JAK3 [1].	Human CMK cells (acute megakaryocytic leukemia) [1].
Pro-apoptotic Effects	Induces mitochondrial membrane potential changes, increases caspase-3 activity, and causes PARP cleavage [1].	FDCP-EpoR JAK2V617F and SET-2 cells [1].
Anti-apoptotic Protein Regulation	Increases turnover of XIAP and inhibits BCL-2 [1].	FDCP-EpoR JAK2V617F and SET-2 cells [1].

Key Pathway/Component	Observed Effect of Atiprimod	Experimental Context (Cell Lines/Models)
NF-κB Signaling	Suppresses constitutive activation of NF-κB, leading to apoptosis [2].	Human multiple myeloma cells [2].

The diagram below illustrates how these mechanisms converge to promote cancer cell death.



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Key Experimental Data & Protocols

The following table details experimental findings and methodologies from foundational studies.

Cancer Type / Model	Key Experimental Findings	Reported Metrics (IC ₅₀ / Efficacy)
Myeloproliferative Neoplasms (MPNs) [1]	More efficacious inhibition of JAK2V617F-positive cell proliferation vs. wild-type; reduced JAK2V617F allele burden in primary human progenitors.	IC ₅₀ : 0.42 μM (FDCP-EpoR JAK2V617F), 0.69 μM (FDCP-EpoR JAK2WT), 0.53 μM (SET-2), 0.79 μM (CMK) [1].
Multiple Myeloma [2]	Blocked constitutive STAT3 phosphorylation, suppressed NF-κB activation, and induced apoptosis.	Induced apoptosis in human multiple myeloma cell lines; suppressed tumor growth in mouse models [2].
Neuroendocrine Carcinoma [3]	Listed as the subject of a Phase II clinical trial for advanced carcinoid cancer.	Primary objective: Evaluate efficacy in patients with metastatic/unresectable disease progressive despite octreotide therapy [3].

Detailed Experimental Protocols

The search results provide detailed methodologies from key preclinical studies [1]:

- **Cell Culture & Treatment:** Studies used murine FDCP-EpoR cells transduced with JAK2WT or JAK2V617F, human SET-2 cells (carrying JAK2V617F), and CMK cells (with mutated JAK3). Cells were maintained in RPMI-1640 medium supplemented with fetal calf serum. For experiments, cells were cultured with increasing concentrations of **Atiprimod** for specified durations (e.g., 72 hours for growth inhibition assays) [1].
- **Growth Inhibition Assay (MTT-like):** Cells were seeded in 96-well plates and treated with **Atiprimod** for 72 hours. CellTiter96 One Solution Reagent was added, and plates were incubated for color development. Absorbance was measured at 595 nm, and results were averaged from three independent determinations [1].
- **Western Blot & Immunoprecipitation:** After drug treatment, cell lysates were prepared. Proteins were separated by gel electrophoresis, transferred to membranes, and probed with specific antibodies against targets like p-STAT3, p-STAT5, PARP, XIAP, and BCL-2. For phosphorylation studies, JAK2 and JAK3 were first immunoprecipitated from cell lysates before western blot analysis with anti-phosphotyrosine antibodies [1].
- **Apoptosis Assays:** Induction of apoptosis was evaluated by measuring caspase-3 activity using a fluorogenic substrate and by detecting the cleavage of PARP via western blot. Changes in mitochondrial membrane potential were also assessed [1].

- **Primary Cell Studies: Atiprimod** was tested on peripheral blood hematopoietic progenitors from patients with JAK2V617F-positive polycythemia vera and normal individuals. The drug's effect on the mutant allele burden was analyzed in single microaspirated BFU-E and CFU-GM colonies [1].

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